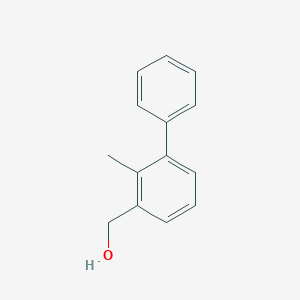

2-Methyl-3-biphenylmethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-3-phenylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTLHJPGBIVQLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074101 | |

| Record name | [1,1'-Biphenyl]-3-methanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76350-90-8 | |

| Record name | 2-Methyl[1,1′-biphenyl]-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76350-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-3-methanol, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076350908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-3-methanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-3-methanol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methyl-3-biphenylmethanol CAS number 76350-90-8

An In-Depth Technical Guide to 2-Methyl-3-biphenylmethanol (CAS No. 76350-90-8)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. With full editorial control, this document is structured to deliver practical, in-depth insights for researchers, scientists, and professionals in drug development and fine chemical synthesis. The information herein is grounded in authoritative sources to ensure scientific integrity and trustworthiness.

Introduction and Significance

This compound, identified by CAS number 76350-90-8, is an organic compound featuring a biphenyl scaffold, a structure of considerable interest in medicinal chemistry and materials science.[1] Its history is tied to its utility as a versatile building block rather than a singular discovery event.[2] The molecule's architecture, which includes a reactive hydroxymethyl group and a methyl-substituted biphenyl core, makes it a valuable precursor in multi-step organic syntheses.[3]

Its primary significance lies in its role as a crucial intermediate in the production of high-value commercial chemicals, most notably the pyrethroid insecticide Bifenthrin.[2][3][4][5][6] Furthermore, the biphenyl motif is a recognized pharmacophore, and this compound serves as a starting material for creating novel therapeutic agents, including potential PD-L1 inhibitors for cancer immunotherapy.[2][4][6] This guide will elucidate the synthesis, applications, and technical properties of this important compound.

Physicochemical and Spectroscopic Properties

Accurate characterization is the foundation of all chemical research and development. The properties of this compound are well-documented, ensuring its reliable identification and use in synthetic protocols.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 76350-90-8 | [1][7] |

| Molecular Formula | C₁₄H₁₄O | [1][7] |

| Molecular Weight | 198.26 g/mol | [7][8] |

| Appearance | White to light yellow crystalline powder | [4][9] |

| Melting Point | 73-76 °C | [4][9][10] |

| Boiling Point | 330.9 ± 11.0 °C (Predicted) | [9][10] |

| Density | 1.072 ± 0.06 g/cm³ (Predicted) | [9][10] |

| Solubility | Soluble in toluene, methanol, ethyl acetate, and acetone; insoluble in water.[11] Moderately soluble in organic solvents like chloroform.[1][8] |

Table 2: Spectroscopic Data for Structural Elucidation

| Spectrum Type | Key Data Points | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ 7.47 - 7.20 (m, 8H), 4.78 (s, 2H), 2.25 (s, 3H) | [7] |

| ¹³C NMR | (101 MHz, CDCl₃) δ 142.9, 142.1, 139.2, 133.6, 129.5, 128.1, 126.8, 125.6, 77.1, 76.7, 64.1, 15.9 | [7] |

| IR (KBr) | 3350, 3049, 1600, 1465, 1050, 755 cm⁻¹ | [7] |

| HRMS (ESI) | Calculated for C₁₄H₁₄NaO⁺ [M+Na]⁺: 221.0937, found 221.0939 | [7] |

Synthesis Methodologies: A Tale of Two Reactions

The industrial and laboratory-scale synthesis of this compound is dominated by two powerful and versatile reactions in organic chemistry: the Suzuki Coupling and the Grignard Reaction. The choice between these methods often depends on factors like starting material availability, cost, and desired scale.

The Suzuki Coupling Route: Precision in Biaryl Synthesis

The Suzuki coupling reaction is a cornerstone of modern organic synthesis, prized for its mild reaction conditions and tolerance of various functional groups, making it ideal for constructing biphenyl derivatives.[12] This pathway typically involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an arylboronic acid.

Causality in Experimental Design:

-

Catalyst: A palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂, is essential for facilitating the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[2][7]

-

Base: A base like sodium bicarbonate or sodium phosphate is required to activate the boronic acid component for transmetalation.[2][7][12]

-

Solvent System: A two-phase solvent system, such as toluene/ethanol/water, is often used to dissolve both the organic and inorganic reagents.[7]

-

Temperature: The reaction is typically heated (e.g., to 80 °C) to ensure a reasonable reaction rate and high conversion.[2][7]

Caption: Workflow for the Suzuki Coupling synthesis of this compound.

Detailed Experimental Protocol: Suzuki Coupling A representative protocol based on published literature.[7]

-

Inert Atmosphere: To a reaction flask, add (3-bromo-2-methylphenyl)methanol (1.00 g, 4.96 mmol), Phenylboronic acid (1.21 g, 9.92 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (20.2 mg, 25.0 μmol).[7]

-

Solvent Addition: Add ethanol (3.3 mL) and toluene (10 mL) to the flask.[7]

-

Reaction Initiation: Purge the system with an inert gas (e.g., argon). Add a 2M aqueous solution of sodium bicarbonate (10 mL).[7]

-

Heating: Heat the reaction mixture to 80 °C and maintain for 3 hours with stirring.[7]

-

Workup: After cooling, dilute the mixture with ethyl acetate (100 mL) and wash with a saturated NaCl solution (50 mL).[7]

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

-

Purification: Purify the resulting residue by column chromatography on silica gel (hexane/ethyl acetate 12:1) to yield this compound as a white solid (1.07g, 98% yield).[7]

The Grignard Reaction Route: A Classic C-C Bond Formation

An alternative and prominent synthetic pathway involves the use of a Grignard reagent.[2] This method is robust for forming carbon-carbon bonds. The synthesis can start from a halogenated biphenyl or be built up through sequential Grignard and coupling reactions.[2][11]

Causality in Experimental Design:

-

Grignard Reagent Formation: 3-chloro-2-methyl biphenyl reacts with magnesium (Mg) turnings in an anhydrous ether solvent (like THF or toluene) to form the (2-methyl-[1,1'-biphenyl]-3-yl)magnesium chloride Grignard reagent.[2][13] The absence of water is critical to prevent quenching the highly reactive reagent.

-

Carbonyl Addition: The Grignard reagent then acts as a potent nucleophile, attacking an electrophilic carbonyl source. A source of formaldehyde, such as polyoxymethylene (paraformaldehyde), is used to introduce the hydroxymethyl group.[2][13]

-

Workup: The reaction is quenched with an acidic solution (e.g., dilute HCl) to neutralize the magnesium alkoxide intermediate and yield the final alcohol product.[13]

Caption: Key synthetic applications of this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount for ensuring personnel safety. The toxicological properties of this material have not been thoroughly investigated.

-

Hazard Identification: While not classified under GHS for physical, health, or environmental hazards, it may cause skin, eye, and respiratory irritation. [14]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles. [15] * Skin Protection: Wear compatible chemical-resistant gloves and clothing to prevent skin exposure. [15] * Respiratory Protection: Use only in a well-ventilated area. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. [15]* First Aid Measures:

-

Inhalation: Move the person to fresh air. [15][16] * Skin Contact: Wash off with soap and plenty of water. [16] * Eye Contact: Rinse cautiously with water for several minutes. [14][16] * Ingestion: Rinse mouth with water. Do NOT induce vomiting. [14]In all cases of exposure, consult a physician. [16]* Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition. [14]

-

Conclusion

This compound (CAS 76350-90-8) is a chemical intermediate of significant value in both the agrochemical and pharmaceutical industries. Its synthesis is well-established through robust methods like Suzuki coupling and Grignard reactions, allowing for its efficient production. Its primary role as a precursor to the insecticide Bifenthrin and its emerging use in the synthesis of novel therapeutics underscore its continued importance in applied organic chemistry. This guide provides the foundational knowledge for scientists and researchers to confidently and safely utilize this versatile building block in their work.

References

-

Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol - PrepChem.com. (URL: [Link])

- CN102603485A - Preparation method of this compound - Google P

- CN102381941A - Preparation method of this compound - Google P

-

MSDS of this compound. (URL: [Link])

-

The Chemical Synthesis Landscape: Applications of this compound. (URL: [Link])

Sources

- 1. CAS 76350-90-8: 2-Methyl[1,1′-biphenyl]-3-methanol [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 76350-90-8 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 76350-90-8 [amp.chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Bifenthrin Impurity 9 - SRIRAMCHEM [sriramchem.com]

- 9. 76350-90-8 | CAS DataBase [m.chemicalbook.com]

- 10. haihangchem.com [haihangchem.com]

- 11. CN102381941A - Preparation method of this compound - Google Patents [patents.google.com]

- 12. CN102603485A - Preparation method of this compound - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. aksci.com [aksci.com]

- 15. echemi.com [echemi.com]

- 16. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to the Spectral Data Interpretation of 2-Methyl-3-biphenylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-biphenylmethanol is a key intermediate in the synthesis of various organic compounds, most notably the pyrethroid insecticide Bifenthrin.[1][2] Its structural characterization is paramount for ensuring the purity and identity of the compound, which in turn affects the efficacy and safety of the final products. This guide provides a detailed analysis of the spectral data of this compound, offering insights into the interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Understanding these spectral signatures is crucial for researchers and professionals involved in the synthesis, quality control, and metabolic studies of this compound and its derivatives.

Molecular Structure and Its Influence on Spectral Data

The spectral characteristics of this compound are a direct consequence of its unique molecular architecture, which consists of a biphenyl core with a methyl and a hydroxymethyl substituent on one of the phenyl rings. The presence of two aromatic rings, various types of protons and carbons, and a hydroxyl group gives rise to a distinct set of signals in different spectroscopic analyses.

¹H NMR Spectral Data Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits several key signals corresponding to the aromatic, methylene, methyl, and hydroxyl protons.[3][4]

Key ¹H NMR Signals for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.47 | Multiplet (m) | 8H | Aromatic Protons (H-Ar) |

| ~4.78 | Singlet (s) | 2H | Methylene Protons (-CH₂OH) |

| ~2.25 | Singlet (s) | 3H | Methyl Protons (-CH₃) |

| Variable | Broad Singlet (br s) | 1H | Hydroxyl Proton (-OH) |

Data sourced from multiple references.[3][4]

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (δ 7.20 - 7.47): The complex multiplet in this region arises from the overlapping signals of the eight protons on the two phenyl rings. The substitution pattern on the biphenyl system leads to a complex splitting pattern that is often difficult to resolve into individual signals at standard magnetic field strengths.

-

Methylene Protons (δ 4.78): The two protons of the methylene group (-CH₂OH) are chemically equivalent and appear as a sharp singlet. Their proximity to the electronegative oxygen atom deshields them, causing them to resonate at a relatively downfield position.

-

Methyl Protons (δ 2.25): The three protons of the methyl group (-CH₃) are also chemically equivalent and give rise to a singlet. This signal is found in the typical upfield region for methyl groups attached to an aromatic ring.

-

Hydroxyl Proton (Variable): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, temperature, and solvent purity. It often appears as a broad singlet due to hydrogen bonding and chemical exchange.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectral Data Interpretation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound shows distinct signals for each unique carbon atom in the molecule.

Key ¹³C NMR Signals for this compound:

| Chemical Shift (δ, ppm) | Assignment |

| 142.9, 142.1, 139.2, 133.6 | Aromatic Quaternary Carbons |

| 129.5, 128.1, 126.8, 125.6 | Aromatic CH Carbons |

| 64.1 | Methylene Carbon (-CH₂OH) |

| 15.9 | Methyl Carbon (-CH₃) |

Data sourced from multiple references.[3][4]

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (δ 125.6 - 142.9): The signals for the twelve aromatic carbons appear in the downfield region of the spectrum. The quaternary carbons (those without attached protons) generally have different chemical shifts than the protonated aromatic carbons. The specific assignments can be complex and may require advanced NMR techniques such as HSQC and HMBC.

-

Methylene Carbon (δ 64.1): The carbon of the methylene group is deshielded by the adjacent oxygen atom and appears at a characteristic chemical shift for a primary alcohol.

-

Methyl Carbon (δ 15.9): The methyl carbon signal is observed in the upfield region, consistent with a methyl group attached to an sp² hybridized carbon of the aromatic ring.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in about 0.6 mL of CDCl₃.

-

Instrument Setup: Use a broadband probe and set the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A longer acquisition time is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. The chemical shifts are referenced to the residual solvent peak (CDCl₃ at δ 77.16).[5]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound provides clear evidence for the presence of the hydroxyl group and the aromatic rings.

Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration |

| ~3350 (broad) | O-H stretch (hydrogen-bonded) |

| ~3049 | C-H stretch (aromatic) |

| ~1600, 1465 | C=C stretch (aromatic ring) |

| ~1050 | C-O stretch (primary alcohol) |

| ~755 | C-H bend (aromatic out-of-plane) |

Data sourced from multiple references.[3][4]

Interpretation of the IR Spectrum:

-

O-H Stretch (~3350 cm⁻¹): The most prominent feature in the IR spectrum is the broad and strong absorption band in the region of 3200-3500 cm⁻¹.[3] This is characteristic of the O-H stretching vibration of an alcohol that is involved in intermolecular hydrogen bonding. In a very dilute solution in a non-polar solvent, a sharper, weaker band might be observed around 3600-3670 cm⁻¹ for the "free" hydroxyl group.[3]

-

Aromatic C-H Stretch (~3049 cm⁻¹): The absorption in this region is typical for C-H stretching vibrations where the carbon is part of an aromatic ring.

-

Aromatic C=C Stretches (~1600, 1465 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

-

C-O Stretch (~1050 cm⁻¹): This band corresponds to the stretching vibration of the carbon-oxygen single bond of the primary alcohol group.

-

Aromatic C-H Bend (~755 cm⁻¹): The out-of-plane C-H bending vibrations in this region can sometimes provide information about the substitution pattern of the aromatic rings.

Experimental Protocol for IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind a small amount of this compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) using a mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS):

High-resolution mass spectrometry provides a very accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. For this compound (C₁₄H₁₄O), the expected mass for the sodiated molecule [M+Na]⁺ is calculated and compared to the experimental value.

-

Calculated [M+Na]⁺: 221.0937

-

Found [M+Na]⁺: 221.0939

This close agreement between the calculated and found values confirms the molecular formula of the compound.[3][4]

Interpretation of the Mass Spectrum:

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 198, corresponding to the molecular weight of the compound.[6] The fragmentation pattern will be influenced by the structure of the molecule. Common fragmentation pathways for benzyl alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. The biphenyl system is relatively stable and may lead to fragments retaining this core structure.

Experimental Protocol for Mass Spectrometry (ESI)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated [M+H]⁺ or sodiated [M+Na]⁺ ions.

-

Data Analysis: Determine the m/z of the molecular ion and major fragment ions. For HRMS, compare the measured exact mass to the calculated mass for the proposed elemental composition.

Visualizing the Data: Structure and Key Correlations

The following diagram illustrates the structure of this compound with key proton and carbon assignments relevant to the NMR data.

Sources

A Guide to the Structural Elucidation of 2-Methyl-3-biphenylmethanol via ¹H NMR Spectroscopy

Abstract

This technical guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Methyl-3-biphenylmethanol. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretation of the spectrum, grounded in the fundamental principles of NMR spectroscopy. We will explore the structural nuances of the molecule, predict the spectral features based on electronic and spatial effects, present a robust experimental protocol for data acquisition, and perform a comprehensive assignment of the observed signals. This guide serves as a practical reference for the characterization of complex biaryl compounds, which are prevalent motifs in medicinal chemistry and materials science.

Introduction: The Biphenylmethanol Scaffold and the Role of NMR

This compound is a biaryl compound featuring a sophisticated substitution pattern that presents a compelling case study for structural elucidation by ¹H NMR spectroscopy. The molecule's architecture, comprising two phenyl rings with hindered rotation and distinct electronic environments, gives rise to a complex and information-rich spectrum. Understanding this spectrum is crucial for confirming the compound's identity, assessing its purity, and gaining insights into its conformational properties in solution.

As a structural motif, substituted biphenyls are integral to numerous pharmaceuticals and functional materials. Their precise characterization is a non-negotiable step in any research and development pipeline. ¹H NMR spectroscopy stands as the premier analytical technique for this purpose, offering unparalleled detail regarding the number of unique protons, their electronic environments (chemical shift), their relative abundance (integration), and their connectivity (spin-spin coupling).

Molecular Architecture and Proton Environments

To interpret the ¹H NMR spectrum, we must first deconstruct the molecule into its constituent proton environments. Each chemically non-equivalent proton or set of protons will give rise to a distinct signal.

// Define nodes for atoms C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C_Me [label="C", pos="-2.6,1.5!"]; C_CH2 [label="C", pos="-2.6,-1.5!"]; O [label="O", pos="-3.9,-0.75!"]; H_OH [label="H", pos="-3.9,0!"];

C1p [label="C", pos="2.6,0!"]; C2p [label="C", pos="3.9,0.75!"]; C3p [label="C", pos="5.2,0!"]; C4p [label="C", pos="5.2,-1.5!"]; C5p [label="C", pos="3.9,-2.25!"]; C6p [label="C", pos="2.6,-1.5!"];

// Define nodes for protons H4 [label="H (H4)", pos="0,-2.5!"]; H5 [label="H (H5)", pos="2.3,-1.25!"]; H6 [label="H (H6)", pos="2.3,1.25!"]; H_Me1 [label="H", pos="-2.3,2.5!"]; H_Me2 [label="H", pos="-3.3,1.9!"]; H_Me3 [label="H", pos="-3.0,1.0!"]; H_CH2a [label="H", pos="-2.9,-2.2!"]; H_CH2b [label="H", pos="-2.0,-2.0!"];

H2p [label="H (H2')", pos="3.9,1.75!"]; H3p [label="H (H3')", pos="6.2,0.5!"]; H4p [label="H (H4')", pos="6.2,-2.0!"]; H5p [label="H (H5')", pos="3.9,-3.25!"]; H6p [label="H (H6')", pos="1.6,-2.0!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- C_Me; C3 -- C_CH2; C_CH2 -- O; O -- H_OH; C1 -- C1p; C1p -- C2p; C2p -- C3p; C3p -- C4p; C4p -- C5p; C5p -- C6p; C6p -- C1p;

// Draw C-H bonds C4 -- H4; C5 -- H5; C6 -- H6; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; C_CH2 -- H_CH2a; C_CH2 -- H_CH2b;

C2p -- H2p; C3p -- H3p; C4p -- H4p; C5p -- H5p; C6p -- H6p;

// Add labels for functional groups label_Me [label="CH₃ (Methyl)", pos="-3.5,2.5!", fontcolor="#34A853"]; label_CH2OH [label="CH₂OH (Hydroxymethyl)", pos="-4.5,-2.0!", fontcolor="#EA4335"]; } The molecular structure of this compound with proton labels.

The molecule has five distinct types of proton environments:

-

Methyl Protons (-CH₃): Three equivalent protons of the methyl group.

-

Methylene Protons (-CH₂OH): Two equivalent protons of the hydroxymethyl group.

-

Hydroxyl Proton (-OH): A single, exchangeable proton.

-

Substituted Ring Aromatic Protons (H4, H5, H6): Three non-equivalent protons on the phenyl ring bearing the substituents.

-

Unsubstituted Ring Aromatic Protons (H2', H3', H4', H5', H6'): Five protons on the second phenyl ring. Due to free rotation around the C1-C1' bond (though potentially hindered), the ortho (H2', H6') and meta (H3', H5') protons may become nearly equivalent, simplifying the spectrum.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

A trustworthy and reproducible protocol is the bedrock of accurate spectral interpretation. The following procedure outlines the standard steps for preparing a high-quality sample for ¹H NMR analysis.

Materials and Equipment

-

This compound (5-10 mg)

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

High-quality 5 mm NMR tube

-

Pasteur pipette with a cotton or glass wool plug

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz)

Step-by-Step Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.[1][2]

-

Solvent Addition: Add approximately 0.7 mL of CDCl₃ with TMS to the vial.[2][3] CDCl₃ is an excellent solvent for many organic compounds and its residual proton peak at δ 7.26 ppm serves as a convenient secondary chemical shift reference. TMS is the primary reference, defined as δ 0.00 ppm.

-

Dissolution: Cap the vial and gently vortex or swirl until the sample is completely dissolved. A clear, particulate-free solution is essential for acquiring a spectrum with sharp lines and good resolution.[2]

-

Filtration and Transfer: To remove any microscopic dust or insoluble impurities, filter the solution directly into the NMR tube using a Pasteur pipette plugged with a small amount of cotton or glass wool. The final sample height in the tube should be approximately 5 cm (or 0.7 mL).[2][3]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound, recorded at 400 MHz in CDCl₃, exhibits distinct signals that can be assigned to the different proton environments within the molecule. The experimental data reported in the literature shows three main signal groups.[4]

| Signal | Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment |

| 1 | 7.47 – 7.20 | 8H | Multiplet (m) | Aromatic Protons (Ar-H) |

| 2 | 4.78 | 2H | Singlet (s) | Methylene (-CH₂OH) |

| 3 | 2.25 | 3H | Singlet (s) | Methyl (-CH₃) |

Aliphatic Region Analysis

-

Methyl Protons (δ 2.25, s, 3H): This singlet corresponds to the three protons of the methyl group attached to the aromatic ring (C2). Its chemical shift is in the typical benzylic proton range (δ 2.0-3.0 ppm).[5] The signal is a singlet because there are no adjacent protons within three bonds to cause splitting.

-

Methylene Protons (δ 4.78, s, 2H): This singlet is assigned to the two protons of the hydroxymethyl (-CH₂OH) group. These protons are significantly deshielded (shifted downfield) due to the anisotropic effect of the adjacent aromatic ring and the inductive effect of the attached oxygen atom. They appear as a singlet, indicating no coupling to the hydroxyl proton, which is common due to rapid chemical exchange of the -OH proton with trace amounts of acid or water in the solvent.[6]

Aromatic Region Analysis (δ 7.47 – 7.20, m, 8H)

This complex multiplet arises from the eight protons on the two phenyl rings. A detailed assignment requires considering the electronic and anisotropic effects of the substituents.

-

Unsubstituted Phenyl Ring (Ring B - 5 Protons): The protons of an unsubstituted phenyl group typically appear as a complex multiplet around δ 7.2-7.4 ppm.[5][7] We can expect signals for the ortho (H2', H6'), meta (H3', H5'), and para (H4') protons to be located within this region.

-

Substituted Phenyl Ring (Ring A - 3 Protons): The chemical shifts of H4, H5, and H6 are influenced by three groups:

-

Methyl Group (-CH₃): A weakly electron-donating group, causing slight shielding (upfield shift), especially for ortho and para positions.

-

Hydroxymethyl Group (-CH₂OH): A weakly electron-withdrawing group via induction, causing slight deshielding (downfield shift).

-

Phenyl Group (-C₆H₅): This large group exerts a significant anisotropic effect .[4][8] Protons located in the plane of this adjacent ring (the "edge") are deshielded, while any protons forced to lie above or below the plane would be shielded.

-

Predicted Assignment within the Multiplet:

-

H6 (ortho to -CH₃ and phenyl): This proton is expected to be the most complex. It is ortho to the weakly donating methyl group and ortho to the phenyl substituent. It will likely appear as a doublet of doublets due to coupling with H5 (ortho coupling, ³J ≈ 7-9 Hz) and H4 (meta coupling, ⁴J ≈ 1-3 Hz).[9]

-

H5 (para to -CH₃, ortho to -CH₂OH): This proton is ortho to the hydroxymethyl group and will be coupled to H4 and H6. It is expected to appear as a triplet or doublet of doublets.

-

H4 (meta to both -CH₃ and -CH₂OH): This proton will be coupled to H5 (ortho coupling) and H6 (meta coupling), likely appearing as a doublet of doublets.

-

H2'/H6' (ortho to the biaryl linkage): These protons are closest to the substituted ring and are expected to be deshielded due to the ring current and steric interactions, likely appearing at the downfield end of the multiplet.

-

H3'/H4'/H5' (meta and para protons): These three protons are furthest from the substitution and are expected to resonate in a pattern similar to monosubstituted benzene, likely clustering in the more upfield portion of the aromatic multiplet.

The overlap of these eight signals, all with their own splitting patterns, results in the observed complex and unresolved multiplet between δ 7.47 and 7.20 ppm. Unambiguous assignment would require advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

Conclusion

The ¹H NMR spectrum of this compound provides a clear fingerprint of its molecular structure. The aliphatic region shows two distinct singlets corresponding to the methyl and methylene protons, with chemical shifts that are consistent with their respective electronic environments. The aromatic region presents a complex multiplet integrating to eight protons, a result of the overlapping signals from the two distinct phenyl rings. While a precise assignment of each aromatic proton is challenging without 2D NMR data, a predictive analysis based on substituent effects allows for a rational interpretation of the spectral features. This guide demonstrates the power of ¹H NMR not only as a tool for identity confirmation but also as a platform for detailed structural investigation, a critical capability in modern chemical research and drug development.

References

-

JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from JoVE. [Link]

-

ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings. Retrieved from ChemistryViews. [Link]

-

Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 141. Retrieved from Modgraph. [Link]

-

Chemistry Stack Exchange. (2019, March 6). Protons on aromatic rings in NMR. Retrieved from Chemistry Stack Exchange. [Link]

-

Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 14. Retrieved from RSC Publishing. [Link]

-

Squarespace. (n.d.). ortho meta para. Retrieved from Squarespace. [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from MIT OpenCourseWare. [Link]

-

Fiveable. (n.d.). Anisotropic Effect Definition. Retrieved from Fiveable. [Link]

-

Chemistry Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described?. Retrieved from Chemistry Stack Exchange. [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from University of Alberta. [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from University of Wisconsin-Madison Chemistry. [Link]

-

ResearchGate. (2020, August 1). Anisotropy and NMR spectroscopy. Retrieved from ResearchGate. [Link]

-

Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR. Retrieved from Michigan State University. [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from Western University. [Link]

-

Rochester Institute of Technology. (n.d.). Sample Preparation. Retrieved from RIT. [Link]

-

MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from MDPI. [Link]

- Unknown Source. (n.d.). Nuclear magnetic resonance is the branch of spectroscopy.... (This is a general textbook reference, URL not available).

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.8: Diamagnetic Anisotropy. Retrieved from Chemistry LibreTexts. [Link]

-

University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from University of Liverpool Repository. [Link]

-

ResearchGate. (2025, August 6). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. Retrieved from ResearchGate. [Link]

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. fiveable.me [fiveable.me]

- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. arsdcollege.ac.in [arsdcollege.ac.in]

- 9. static1.squarespace.com [static1.squarespace.com]

An In-depth Technical Guide to the 13C NMR Analysis of 2-Methyl-3-biphenylmethanol

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-Methyl-3-biphenylmethanol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the principles of 13C NMR, predicted and experimental spectral data, a detailed experimental protocol, and the underlying causality for the observed chemical shifts.

Introduction: The Role of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule.[1] Unlike 1H NMR, which provides information about the protons in a molecule, 13C NMR focuses on the carbon backbone. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, providing invaluable information about the number of different carbon environments present.[1] The chemical shift of each signal, measured in parts per million (ppm), is highly sensitive to the local electronic environment of the carbon atom, including its hybridization and the electronegativity of neighboring atoms and functional groups.[2] This sensitivity allows for the detailed characterization of molecular structure.

This compound (C14H14O) is a biphenyl derivative with a methyl and a hydroxymethyl substituent on one of the phenyl rings. Its applications include serving as a key intermediate in the synthesis of agrochemicals, such as the insecticide bifenthrin, and in the development of pharmaceutical compounds like PD-L1 inhibitors.[3] Accurate structural confirmation of this molecule is paramount for its intended applications, and 13C NMR spectroscopy is an indispensable tool for this purpose.

Predicted 13C NMR Spectrum of this compound

The prediction of a 13C NMR spectrum is a critical first step in the analysis of a novel or known compound. It allows for a preliminary assignment of signals and provides a reference for comparison with experimental data. The chemical shifts in a 13C NMR spectrum are influenced by several factors, including the hybridization of the carbon atom, the inductive effects of neighboring substituents, and steric effects.[4][5]

For this compound, we can predict the approximate chemical shifts for each of the 14 carbon atoms based on established ranges for similar chemical environments. The aromatic carbons are expected to resonate in the typical downfield region of 125-150 ppm.[2] The presence of the electron-donating methyl and hydroxymethyl groups, as well as the second phenyl ring, will cause shifts in the positions of the carbons on the substituted ring. The sp3-hybridized carbon of the methyl group will appear significantly upfield, typically in the 10-35 ppm range, while the carbon of the hydroxymethyl group will be found in the 50-65 ppm region due to the deshielding effect of the attached oxygen atom.[2]

Below is a table summarizing the predicted and experimentally observed 13C NMR chemical shifts for this compound in deuterated chloroform (CDCl3). The experimental data is sourced from publicly available spectral databases.[6]

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm)[6] |

| Aromatic Carbons | ||

| C-ipso (attached to other ring) | ~140-145 | 142.9 |

| C-ipso (attached to other ring) | ~140-145 | 142.1 |

| C-ipso (attached to CH3) | ~138-142 | 139.2 |

| C-ipso (attached to CH2OH) | ~133-137 | 133.6 |

| Aromatic CH | ~125-130 | 129.5 |

| Aromatic CH | ~127-130 | 128.1 |

| Aromatic CH | ~126-129 | 126.8 |

| Aromatic CH | ~125-128 | 125.6 |

| Aliphatic Carbons | ||

| -CH2OH | ~60-65 | 64.1 |

| -CH3 | ~15-20 | 15.9 |

The strong correlation between the predicted and experimental values validates the assigned structure of this compound.

Experimental Protocol for 13C NMR Analysis

The acquisition of a high-quality 13C NMR spectrum requires careful sample preparation and the selection of appropriate instrument parameters. The following is a detailed, step-by-step methodology for the 13C NMR analysis of this compound.

I. Sample Preparation

-

Material: Use a sufficient amount of this compound. For a standard 5 mm NMR tube, 50-100 mg of the compound is typically required for a 13C NMR spectrum to be acquired in a reasonable timeframe.[7]

-

Solvent: Select a suitable deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for many organic compounds due to its excellent solubilizing properties and relatively simple solvent signal.[7]

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. This removes any particulate matter.

-

Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[7] However, modern NMR spectrometers can also reference the spectrum to the residual solvent peak (for CDCl3, δ ≈ 77.16 ppm).[8]

II. NMR Data Acquisition

-

Instrument: The spectrum should be acquired on a Fourier transform NMR (FT-NMR) spectrometer.

-

Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to maintain field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling is typically used.

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the entire range of expected carbon signals.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for simple identification.

-

Number of Scans: Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (from several hundred to several thousand) is required to achieve a good signal-to-noise ratio.

-

Causality Behind Experimental Choices and Spectral Interpretation

The choices made during the experimental setup are crucial for obtaining a high-quality and interpretable 13C NMR spectrum.

-

Choice of Solvent: The use of a deuterated solvent is essential to provide a lock signal for the spectrometer and to avoid large solvent peaks in the 1H spectrum, which can be important for correlation experiments. CDCl3 is a good choice for this compound as the compound is soluble in it and the solvent peak at 77.16 ppm does not typically overlap with signals from the analyte.

-

Proton Decoupling: In a standard 13C NMR experiment, the sample is irradiated with a broad band of radiofrequencies that covers the entire proton chemical shift range. This technique, known as proton decoupling, removes the coupling between carbon and proton nuclei, resulting in a spectrum where each unique carbon atom appears as a single, sharp line.[9] This simplifies the spectrum and increases the signal-to-noise ratio.

-

Chemical Shift Analysis: The chemical shifts observed in the spectrum of this compound are a direct result of the electronic environment of each carbon atom.

-

The quaternary carbons (ipso-carbons) of the biphenyl system are the most deshielded aromatic carbons due to their attachment to other carbon atoms. Their exact chemical shifts are influenced by the substituents on the rings.

-

The protonated aromatic carbons appear at slightly lower chemical shifts than the quaternary carbons.

-

The -CH2OH carbon is significantly deshielded by the electronegative oxygen atom, causing its signal to appear around 64.1 ppm.

-

The -CH3 carbon is the most shielded carbon in the molecule, resonating at the lowest chemical shift of 15.9 ppm, which is typical for a methyl group attached to an aromatic ring.[10]

-

Visualization of Molecular Structure and Workflow

To aid in the correlation of the NMR data with the molecular structure, a diagram of this compound with numbered carbons is provided below. Additionally, a workflow diagram illustrates the key steps in the 13C NMR analysis process.

Caption: Workflow for the 13C NMR analysis of a chemical compound.

Conclusion

The 13C NMR analysis of this compound provides a clear and unambiguous confirmation of its carbon skeleton. The experimentally observed chemical shifts are in excellent agreement with the predicted values based on the known effects of substituents on aromatic and aliphatic carbons. This technical guide has outlined the theoretical basis, a detailed experimental protocol, and the rationale behind the analytical choices, offering a comprehensive resource for researchers in the field. The combination of predictive tools and robust experimental methodology underscores the power of 13C NMR spectroscopy in modern chemical research and development.

References

-

Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

The Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

The Journal of Physical Chemistry A. (n.d.). Predicting 13C NMR Spectra by DFT Calculations. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Fiveable. (n.d.). 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry. Retrieved from [Link]

-

The Journal of Chemical Physics. (n.d.). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. Retrieved from [Link]

-

Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... Retrieved from [Link]

-

Slideshare. (n.d.). C-13 NMR Spectroscopy. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]

-

University of Liverpool. (n.d.). Applications of 13C NMR. Retrieved from [Link]

-

Studylib. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications. Retrieved from [Link]

-

Semantic Scholar. (1985, January 1). Conformational analysis of biphenyls using 13C NMR spectroscopy. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (2-methyl[1,1'-biphenyl]-3-yl)methanol. Retrieved from [Link]

-

SpectraBase. (n.d.). Biphenyl - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). [1,1'-Biphenyl]-3-methanol, 2-methyl-. Retrieved from [Link]

- Google Patents. (n.d.). CN102381941A - Preparation method of this compound.

-

ResearchGate. (2025, August 7). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Google Patents. (n.d.). CN102603485A - Preparation method of this compound.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater*. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids. Retrieved from [Link]

-

YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

-

PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | 76350-90-8 [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. rsc.org [rsc.org]

- 9. 13C Applications [ch.ic.ac.uk]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry of 2-Methyl-3-biphenylmethanol

Introduction

2-Methyl-3-biphenylmethanol, a biphenyl derivative with the molecular formula C₁₄H₁₄O, serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals like Bifenthrin.[1][2] Given its role in complex synthesis pathways, unequivocal structural confirmation and purity assessment are paramount. High-resolution mass spectrometry (HRMS), particularly when coupled with tandem mass spectrometry (MS/MS), stands as an indispensable analytical tool for this purpose. This guide provides a comprehensive technical overview of the analytical strategy for characterizing this compound, focusing on electrospray ionization (ESI) and the elucidation of its fragmentation pathways through collision-induced dissociation (CID). The principles and methodologies discussed herein are tailored for researchers, scientists, and drug development professionals seeking to apply advanced mass spectrometry techniques for the structural analysis of complex organic molecules.

Methodology: ESI-Q-TOF Mass Spectrometry

The analysis of this compound is optimally performed using a soft ionization technique like Electrospray Ionization (ESI), which is well-suited for moderately polar organic analytes and typically yields protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[3][4] Coupling ESI with a high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, allows for accurate mass measurements of both precursor and product ions, facilitating unambiguous elemental composition assignment.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: A stock solution of this compound is prepared by dissolving the analyte in LC-MS grade methanol or acetonitrile to a concentration of 1 mg/mL. A working solution of 1-10 µg/mL is then prepared by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and deionized water containing 0.1% formic acid to promote protonation.[3]

-

Instrument Calibration: The mass spectrometer is calibrated using a standard calibration solution (e.g., sodium formate) across the desired mass range (e.g., m/z 50-500) to ensure high mass accuracy (< 5 ppm).

-

Infusion and Ionization: The working solution is infused directly into the ESI source at a flow rate of 5-10 µL/min. Typical ESI source parameters are set as follows:

-

Ionization Mode: Positive (ES+)

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): 1.0 - 2.0 bar

-

Drying Gas (N₂): 4.0 - 8.0 L/min

-

Drying Gas Temperature: 180 - 220 °C

-

-

MS1 (Full Scan) Acquisition: A full scan mass spectrum is acquired to identify the precursor ions. For this compound (C₁₄H₁₄O, Exact Mass: 198.1045), the primary ions of interest are the protonated molecule [M+H]⁺ and potential adducts like the sodium adduct [M+Na]⁺.[5]

-

MS2 (Product Ion Scan) Acquisition: The protonated molecule ([M+H]⁺, m/z 199.1118) is selected in the quadrupole, and subjected to collision-induced dissociation (CID) in the collision cell.[6][7] The collision energy is ramped (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum. Argon is typically used as the collision gas.[8]

Caption: Experimental workflow for ESI-MS/MS analysis.

Analysis of Precursor Ions

In the positive ESI mode, this compound (MW: 198.26 g/mol , Monoisotopic Mass: 198.104465 Da) is expected to primarily form a protonated molecule, [M+H]⁺.[1][5] Additionally, the presence of sodium ions in the solvent or system can lead to the formation of a sodium adduct, [M+Na]⁺. A key characteristic of benzyl alcohols is their propensity to lose water upon ionization.[9][10] This dehydration can occur in the source, leading to a [M-H₂O+H]⁺ ion. The high-resolution capabilities of a TOF analyzer are crucial for distinguishing these species.

| Ion Species | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₄H₁₅O]⁺ | 199.11174 |

| [M+Na]⁺ | [C₁₄H₁₄ONa]⁺ | 221.09368 |

| [M-H₂O+H]⁺ | [C₁₄H₁₃]⁺ | 181.10118 |

| Table 1: Predicted m/z values for precursor ions of this compound. |

MS/MS Fragmentation Analysis: Elucidating the Structure

Collision-induced dissociation of the protonated molecule ([M+H]⁺ at m/z 199.11) provides structurally significant fragment ions. The fragmentation of benzyl alcohols is well-characterized and typically proceeds through two major pathways: dehydration (loss of water) and cleavage of bonds adjacent to the oxygen-bearing carbon (alpha-cleavage).[9][11][12]

Pathway 1: Neutral Loss of Water (H₂O)

The most facile fragmentation for protonated alcohols is the neutral loss of water (18.0106 Da).[13][14] This process is initiated by the protonation of the hydroxyl group, forming a good leaving group (H₂O). The departure of water from the protonated precursor at m/z 199.11 generates a highly stable benzyl-type carbocation at m/z 181.10 . This ion is expected to be one of the most abundant fragments in the MS/MS spectrum.

Caption: Primary fragmentation via loss of water.

Pathway 2: Formation of the Biphenyl Cation

Further fragmentation of the m/z 181.10 ion can occur. A characteristic fragmentation for alkyl-substituted aromatic compounds is the loss of the alkyl group to form a stable aromatic cation.[15] In this case, the loss of the methyl group (CH₃ radical, 15.0235 Da) from the m/z 181.10 ion would lead to the formation of a biphenyl cation fragment at m/z 166.08 .

Pathway 3: Formation of the Tropylium Ion Analogue

Benzyl-containing compounds are famous for producing the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[16][17][18] While the direct formation from this compound is complex, a related pathway involves the cleavage of the C-C bond linking the two aromatic rings. This could lead to the formation of a methylbenzyl cation, which could potentially rearrange. A more likely scenario involves the formation of a phenyl cation at m/z 77 following the loss of the methyl-benzyl alcohol moiety from the molecular ion.[19] Another significant ion observed in benzyl alcohol spectra is at m/z 107 , corresponding to a [C₇H₇O]⁺ species, which can subsequently lose carbon monoxide (CO) to form an ion at m/z 79.[20][21] For this compound, the analogous fragment would be a methyl-hydroxy-benzyl cation at m/z 121 .

Caption: Proposed major fragmentation pathways for [M+H]⁺.

Data Summary and Interpretation

The combination of accurate mass precursor data and logical fragmentation patterns provides a high degree of confidence in the structural assignment.

| Observed m/z | Proposed Formula | Description | Pathway |

| 199.1118 | [C₁₄H₁₅O]⁺ | Protonated Molecule | - |

| 181.1012 | [C₁₄H₁₃]⁺ | Loss of H₂O | 1 |

| 166.0777 | [C₁₃H₁₀]⁺• | Loss of H₂O then •CH₃ | 1 |

| 121.0648 | [C₈H₉O]⁺ | Methyl-hydroxy-benzyl cation | 2 |

| 77.0386 | [C₆H₅]⁺ | Phenyl cation | 2 |

| Table 2: Summary of predicted key ions in the ESI-MS/MS spectrum of this compound. |

Conclusion

The mass spectrometric analysis of this compound using ESI-Q-TOF provides a robust method for its identification and structural confirmation. The molecule readily forms a protonated species, [M+H]⁺, under positive ESI conditions. Subsequent collision-induced dissociation yields a characteristic fragmentation pattern dominated by the neutral loss of water to form a stable carbocation at m/z 181.10. Further fragmentation provides additional structural details, confirming the presence of both the methyl-substituted and unsubstituted phenyl rings. This in-depth guide outlines a reliable, self-validating workflow that leverages high-resolution mass spectrometry to provide unambiguous characterization, an essential step in quality control and regulatory compliance for drug development and chemical synthesis.

References

-

National Center for Biotechnology Information. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. PubMed Central. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Brainly.in. (2023). Benzyl alcohol mass spectrum fragmentation. Retrieved from [Link]

-

chemconnections.org. Information from Mass Spectrometry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Retrieved from [Link]

-

AIP Publishing. (1966). Decomposition of Tropylium and Substituted Tropylium Ions. The Journal of Chemical Physics. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

YouTube. (2018). mass spectrometry: tropylium ion. Retrieved from [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Retrieved from [Link]

-

YouTube. (2025). Mass Spec Mech Alcohols Dehydration Source. Retrieved from [Link]

-

YouTube. (2025). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1393000, (2'-Methyl(1,1'-biphenyl)-3-yl)methanol. Retrieved from [Link]

-

YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. PubMed Central. Retrieved from [Link]

-

PubMed. (2010). Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. Retrieved from [Link]

-

Wikipedia. Collision-induced dissociation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Retrieved from [Link]

-

Longdom Publishing. (2023). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Retrieved from [Link]

-

National High Magnetic Field Laboratory. Collision-Induced Dissociation. Retrieved from [Link]

-

Taylor & Francis Online. Collision-induced dissociation – Knowledge and References. Retrieved from [Link]

-

ACS Publications. (2017). Chemical-Vapor-Assisted Electrospray Ionization for Increasing Analyte Signals in Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Retrieved from [Link]

-

Chemistry Steps. Mass Spectrometry of Alcohols. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 76350-90-8 [chemicalbook.com]

- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 7. Collision-Induced Dissociation - MagLab [nationalmaglab.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 16. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemconnections.org [chemconnections.org]

- 18. m.youtube.com [m.youtube.com]

- 19. brainly.in [brainly.in]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of 2-Methyl-3-biphenylmethanol

Abstract

This technical guide provides a comprehensive framework for the acquisition and interpretation of the infrared (IR) spectrum of 2-Methyl-3-biphenylmethanol (CAS 76350-90-8).[1][2][3] As an important intermediate in the synthesis of pharmaceuticals and agrochemicals like Bifenthrin, rigorous structural confirmation is paramount.[1][2][4] Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for verifying the presence of key functional groups and confirming the overall molecular architecture. This document details the theoretical underpinnings of IR spectroscopy as applied to this specific molecule, provides validated experimental protocols for sample analysis, and presents a thorough interpretation of the expected spectral features. It is intended for researchers, analytical chemists, and quality control professionals in the fields of drug development and chemical synthesis.

Introduction to this compound

Chemical Identity and Structure

This compound is an organic compound with the molecular formula C₁₄H₁₄O and a molecular weight of 198.26 g/mol .[1][5] Structurally, it is a substituted biphenyl, featuring a methanol group (-CH₂OH) and a methyl group (-CH₃) attached to one of the phenyl rings. The molecule's identity is defined by the precise arrangement of these substituents, which dictates its chemical properties and reactivity.

The structure contains several key features that are readily probed by infrared spectroscopy:

-

A hydroxyl (-OH) group, capable of hydrogen bonding.

-

Two aromatic (phenyl) rings.

-

sp²-hybridized C-H bonds on the aromatic rings.

-

sp³-hybridized C-H bonds on the methyl and methanol groups.

-

A C-O single bond.

Caption: Molecular structure of this compound.

The Role of Infrared Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a cornerstone technique for functional group identification in organic molecules.[6][7] The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies.[6][8] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending.[6][7] An IR spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹), provides a unique "fingerprint" of the molecule, revealing the presence of its constituent functional groups.[6][8] For this compound, IR spectroscopy is an ideal tool to rapidly confirm the presence of the critical hydroxyl group and the aromatic framework.

Theoretical Principles of Infrared Spectroscopy

The Origin of Molecular Vibrations

The bonds connecting atoms in a molecule are not rigid; they behave like springs that can stretch, bend, and twist. These motions are called molecular vibrations. For a vibration to be "IR active," meaning it can absorb infrared radiation, it must cause a change in the molecule's net dipole moment.[9] The energy required for these vibrations corresponds to the infrared region of the electromagnetic spectrum.

Key Vibrational Modes

-

Stretching: A change in the distance between two bonded atoms. This can be symmetric or asymmetric and requires more energy (higher frequency) than bending.[10]

-

Bending: A change in the angle between bonds. These vibrations include scissoring, rocking, wagging, and twisting, and they typically occur at lower frequencies in the "fingerprint region" of the spectrum.[11]

Factors Influencing Vibrational Frequencies

The precise wavenumber at which a bond absorbs IR radiation is determined by several factors:

-

Bond Strength: Stronger bonds (e.g., double or triple bonds) vibrate at higher frequencies than weaker bonds.[10][12]

-

Mass of Atoms: Bonds involving lighter atoms (like hydrogen) vibrate at higher frequencies than those involving heavier atoms.[10][13]

-

Hydrogen Bonding: The presence of hydrogen bonding, particularly with the -OH group, weakens the O-H bond. This causes the O-H stretching frequency to decrease and the absorption band to become significantly broader.[7][14]

Experimental Protocol: Acquiring the IR Spectrum

Given that this compound is a solid at room temperature (melting point: 59-60 °C), two primary methods are suitable for analysis: Attenuated Total Reflectance (ATR) and the KBr pellet method.[4]

Method A: Attenuated Total Reflectance (ATR)

ATR-FTIR is the preferred modern technique due to its simplicity and minimal sample preparation.[15][16] It is ideal for rapid, qualitative, and quantitative measurements.[15]

Principle of Operation: An infrared beam is passed through a crystal of high refractive index (e.g., diamond or zinc selenide).[16][17] This creates an evanescent wave that extends a few micrometers beyond the crystal surface.[17][18] When a sample is pressed firmly against the crystal, the evanescent wave penetrates it. The sample absorbs energy at specific frequencies, attenuating the reflected IR beam.[17][19] The detector then records the attenuated light to generate the spectrum.[17]

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is critical for a high-quality spectrum.[17]

-

Data Acquisition: Collect the sample spectrum. Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Release the pressure, remove the sample, and clean the crystal thoroughly with a solvent-moistened wipe.

Method B: Potassium Bromide (KBr) Pellet

This traditional transmission method involves dispersing the solid sample in a matrix of dry, IR-transparent potassium bromide (KBr).

Principle of Operation: A small amount of the sample is intimately mixed with high-purity KBr powder.[20] The mixture is then pressed under high pressure to form a thin, transparent pellet.[20] The IR beam is passed directly through this pellet, and the transmitted light is measured.

Step-by-Step Protocol:

-

Material Preparation: Gently dry spectroscopy-grade KBr powder in an oven to remove absorbed water, which has strong IR absorptions.[20]

-

Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.[21]

-

Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar.[21] Mix gently but thoroughly to ensure the sample is uniformly dispersed.[20] Avoid overly vigorous grinding which can affect the KBr crystal lattice.

-

Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent disc.[20]

-

Data Acquisition: Place the pellet in the spectrometer's sample holder. Collect a background spectrum (using a pure KBr pellet or an empty beam path) and then the sample spectrum.

Experimental Workflow Diagram

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 76350-90-8 [chemicalbook.com]

- 3. This compound CAS 76350-90-8 - this compound and 76350-90-8 [senfeida.en.made-in-china.com]

- 4. echemi.com [echemi.com]

- 5. [1,1'-Biphenyl]-3-methanol, 2-methyl- | C14H14O | CID 596875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. youtube.com [youtube.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. m.youtube.com [m.youtube.com]

- 13. Infrared Spectrometry [www2.chemistry.msu.edu]

- 14. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]

- 15. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 16. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 17. utsc.utoronto.ca [utsc.utoronto.ca]

- 18. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 19. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 20. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 21. shimadzu.com [shimadzu.com]

An In-Depth Technical Guide to the Synthesis of 2-Methyl-3-biphenylmethanol via Suzuki Coupling

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-3-biphenylmethanol, a key intermediate in the production of various high-value commercial chemicals, including the pyrethroid insecticide Bifenthrin.[1][2] The guide focuses on the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[3][4][5] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that influence reaction efficiency and yield. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this important synthetic transformation.

Introduction: The Significance of this compound and the Suzuki Coupling Approach

This compound is a crucial building block in the synthesis of a range of commercially significant compounds.[1][2] Its biphenyl structure is a valuable pharmacophore in medicinal chemistry and forms the core of the active ingredient in certain agrochemicals.[1] The efficient and scalable synthesis of this intermediate is therefore of considerable interest.

Among the various methods for constructing the biaryl scaffold, the Suzuki-Miyaura cross-coupling reaction stands out due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[6][7] This palladium-catalyzed reaction involves the coupling of an organoboron species (typically a boronic acid) with an organohalide.[6][8] Compared to traditional methods like the Ullmann, Wurtz, or Grignard reactions, the Suzuki coupling often provides higher yields and fewer side reactions, making it a preferred method for industrial applications.[9]

This guide will focus on the synthesis of this compound from (3-bromo-2-methylphenyl)methanol and phenylboronic acid, a well-documented and efficient route.[1][10]

The Heart of the Reaction: Unraveling the Suzuki Coupling Mechanism